
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .
Molecular Structure Analysis
Pairs of dimethylphenanthroline molecules related by a twofold axis are bridged by water molecules lying on the twofold axis and H bonded to one of the N atoms in each molecule . The H bonds are long and far from linear . The molecular formula is C14H13ClN2 .Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper . It is also used in the synthesis of arly ketones . Platinum forms the square planar complexes [PtX2 (2,9-dimethyl-1,10-phenanthroline)] .Physical And Chemical Properties Analysis
The IUPAC name of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is 2,9-dimethyl-1,10-phenanthroline hydrate . The molecular weight is 208.26 (anhydrous basis) .Aplicaciones Científicas De Investigación
Host-Guest Complexation
2,9-Dimethyl-1,10-phenanthroline has been studied for its ability to form host-guest complexes, highlighting its potential in creating macrocyclic structures. Complexation with various ions was demonstrated, showcasing its selectivity and the influence of its structure on complex stability and formation (Keipert, Cram, & Knobler, 1987).
Distribution Thermodynamics
Research on the distribution thermodynamics of 2,9-dimethyl-1,10-phenanthroline within non-ionic surfactant micelles has provided insights into its interactions and binding constants in mixed solvent systems. This highlights its potential in understanding solubilization processes and surfactant interactions (Kanzaki, Umebayashi, Uemura, & Ishiguro, 2001).
Spectroscopic and Structural Studies
2,9-Dimethyl-1,10-phenanthroline has been a subject of spectroscopic and structural studies, focusing on its coordination chemistry and potential in synthesizing metal oxidation catalysts. Its role in forming robust ligands for metal complexes underscores its importance in catalysis and material science (Beer, Jiménez, & Drago, 1993).
Infrared Spectroscopy
The compound's infrared spectra, including its hydrates and acid perchlorate forms, have been explored, offering valuable data for understanding its molecular vibrations and structure (Grigg, Hall Jr., & Plowman, 1962).
Crystallography and Molecular Packing
Crystallography investigations of 2,9-dimethyl-1,10-phenanthroline derivatives provide insights into their molecular packing and intermolecular interactions. Such studies are crucial for designing materials with specific physical and chemical properties (Jin-hu, 2014).
Charge-Transfer Complexes
The formation of charge-transfer complexes with electron acceptors demonstrates the electrochemical properties of 2,9-dimethyl-1,10-phenanthroline, relevant in the development of sensors, electronic devices, and understanding electron transfer processes (Gaballa, Wagner, Teleb, Nour, Elmosallamy, Kaluđerović, Schmidt, & Steinborn, 2008).
Safety And Hazards
Direcciones Futuras
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has been used in the determination of copper ions in aqueous solution using electrochemiluminescence . It is an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures . It has also been used to synthesize aqua (2,9-dimethyl-1,10-phenanthroline)NiCl2 complex, which is used as a precursor for the preparation of uniform spherical NiO nanoparticles via the thermal decomposition method .
Propiedades
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate | |
CAS RN |
303136-82-5, 332360-00-6 |
Source


|
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)
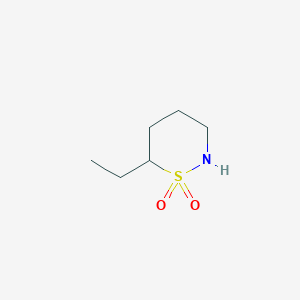
![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)
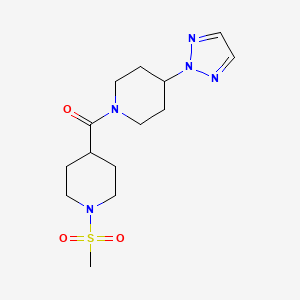
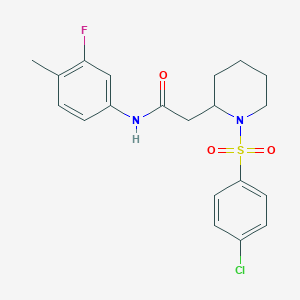
![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)
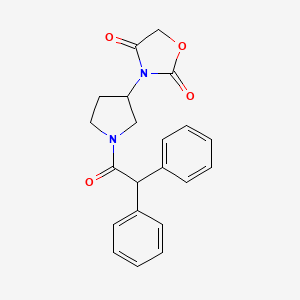
![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)
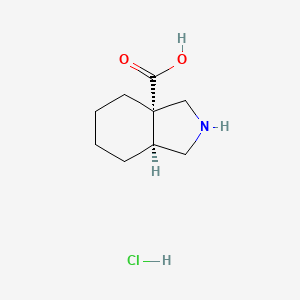
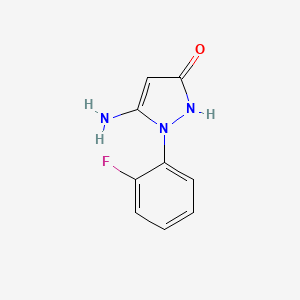
![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)